

Elucidating the Molecular Architecture of 2-Hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o*-Vanillin

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This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde, also known as **o-vanillin**. This key aromatic compound serves as a vital building block in organic synthesis and holds significance in the realms of flavor chemistry and pharmaceutical research. This document details the spectroscopic data, experimental protocols, and logical workflows essential for its unambiguous identification and characterization.

Molecular Structure and Properties

2-Hydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde with the chemical formula $C_8H_8O_3$ and a molecular weight of 152.15 g/mol ^{[1][2]}. Its structure features a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1. This substitution pattern gives rise to its characteristic chemical and physical properties.

Spectroscopic Data for Structure Confirmation

The structural assignment of 2-hydroxy-3-methoxybenzaldehyde is definitively confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Data

The ^1H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.85	Singlet	1H	Aldehydic proton (-CHO)
~7.1-7.4	Multiplet	3H	Aromatic protons (H-4, H-5, H-6)
~3.89	Singlet	3H	Methoxy protons (-OCH ₃)
~11.0	Singlet (broad)	1H	Hydroxyl proton (-OH)

^{13}C NMR Data

The ^{13}C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~196.5	Aldehydic carbon (C=O)
~151.8	C-2 (Aromatic, attached to -OH)
~147.5	C-3 (Aromatic, attached to -OCH ₃)
~124.5	C-1 (Aromatic, attached to -CHO)
~119.8	C-6 (Aromatic)
~119.0	C-5 (Aromatic)
~115.0	C-4 (Aromatic)
~56.0	Methoxy carbon (-OCH ₃)

Note: The provided ¹³C NMR data is based on typical chemical shift ranges and data from closely related structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Experimental verification is recommended for precise assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[7\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3200-3400 (broad)	O-H stretch	Phenolic hydroxyl (-OH)
~3000-3100	C-H stretch	Aromatic C-H
~2850, ~2750	C-H stretch	Aldehydic C-H
~1650-1670	C=O stretch	Aldehydic carbonyl (C=O)
~1580-1600, ~1470-1500	C=C stretch	Aromatic ring
~1250-1280	C-O stretch	Aryl ether (-O-CH ₃)
~1150-1200	C-O stretch	Phenolic C-O
~740-780	C-H bend	Aromatic C-H (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.^[8]

m/z Ratio	Proposed Fragment
152	[M] ⁺ (Molecular ion)
151	[M-H] ⁺
123	[M-CHO] ⁺
109	[M-CHO-CH ₃] ⁺
95	[M-CHO-CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation

- Weigh approximately 5-10 mg of 2-hydroxy-3-methoxybenzaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR.^{[2][9][10][11]}
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.^[9]
- Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ^1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters include a 45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- In an agate mortar, grind 1-2 mg of the 2-hydroxy-3-methoxybenzaldehyde sample to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[14\]](#)
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

- Prepare a dilute solution of 2-hydroxy-3-methoxybenzaldehyde (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[16\]](#)[\[17\]](#)[\[18\]](#)

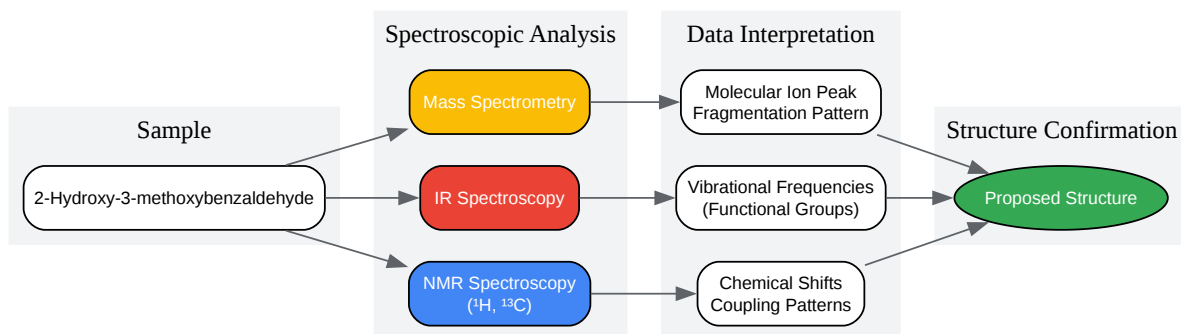
GC-MS Analysis

- Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
- The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms).
- A suitable temperature program for the GC oven would start at a lower temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.
- The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV).
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance, generating the mass spectrum.

Visualization of Workflows and Pathways

Graphical representations of the structure elucidation workflow and a relevant biological pathway are provided below using the DOT language for Graphviz.

Structure Elucidation Workflow

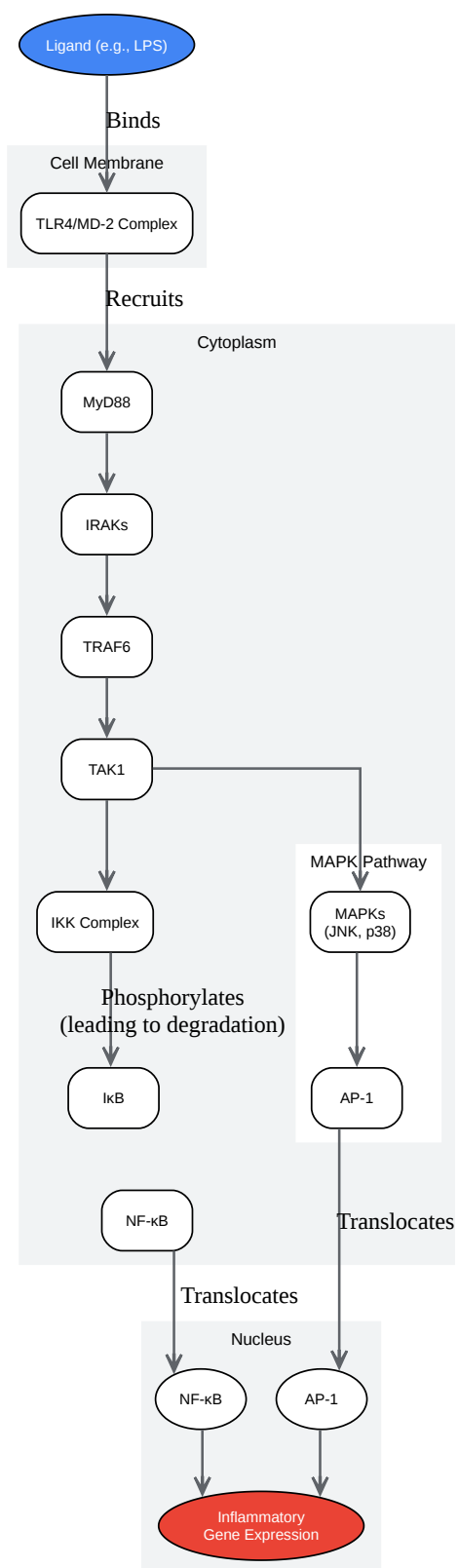


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Caption: Workflow for the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde.

Toll-like Receptor 4 (TLR4) Signaling Pathway

2-Hydroxy-3-methoxybenzaldehyde has been investigated for its potential interactions with cellular signaling pathways. One such pathway of interest in immunology and drug development is the Toll-like Receptor 4 (TLR4) signaling cascade, which is crucial for the innate immune response.^{[1][19][20][21][22]}



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Caption: Simplified diagram of the MyD88-dependent TLR4 signaling pathway.

Conclusion

The structural elucidation of 2-hydroxy-3-methoxybenzaldehyde is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. This guide provides the foundational spectroscopic data, detailed experimental protocols, and logical workflows necessary for the confident identification and characterization of this important molecule. The presented information serves as a valuable resource for researchers and professionals in organic chemistry, drug discovery, and related scientific disciplines.

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- To cite this document: BenchChem. [Elucidating the Molecular Architecture of 2-Hydroxy-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140153#2-hydroxy-3-methoxybenzaldehyde-structure-elucidation]

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